bromozinc(1+);methylsulfanylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);methylsulfanylbenzene can be synthesized through a copper-catalyzed cross-coupling reaction. This involves the reaction of bromozinc-difluoromethylphosphonate with iodo or bromo-aryl triazenes . The reaction typically takes place in the presence of a copper catalyst and under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);methylsulfanylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozinc group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding hydrocarbons.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Copper Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Bromozinc(1+);methylsulfanylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize intermediates for pharmaceuticals.
Material Science: It is used in the preparation of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of bromozinc(1+);methylsulfanylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in cross-coupling reactions, the bromozinc group acts as a nucleophile, attacking electrophilic centers on other molecules to form new carbon-carbon bonds. The presence of a copper catalyst facilitates the reaction by stabilizing the transition state and lowering the activation energy.
Comparison with Similar Compounds
Similar Compounds
Bromozinc-difluoromethylphosphonate: Similar in structure but contains a difluoromethylphosphonate group instead of a methylsulfanyl group.
Thioanisole: The parent compound of bromozinc(1+);methylsulfanylbenzene, lacking the bromozinc group.
Uniqueness
This compound is unique due to its combination of a bromozinc group and a methylsulfanyl group, which imparts specific reactivity and properties. This makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions where the formation of new carbon-carbon bonds is required.
Properties
CAS No. |
648897-14-7 |
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Molecular Formula |
C7H7BrSZn |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
bromozinc(1+);methylsulfanylbenzene |
InChI |
InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XBGODOIWLLANCE-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
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